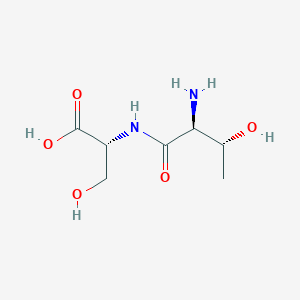

L-Threonyl-D-serine

Description

Structure

3D Structure

Properties

CAS No. |

656221-77-1 |

|---|---|

Molecular Formula |

C7H14N2O5 |

Molecular Weight |

206.20 g/mol |

IUPAC Name |

(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-hydroxypropanoic acid |

InChI |

InChI=1S/C7H14N2O5/c1-3(11)5(8)6(12)9-4(2-10)7(13)14/h3-5,10-11H,2,8H2,1H3,(H,9,12)(H,13,14)/t3-,4-,5+/m1/s1 |

InChI Key |

GXDLGHLJTHMDII-WDCZJNDASA-N |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)N[C@H](CO)C(=O)O)N)O |

Canonical SMILES |

CC(C(C(=O)NC(CO)C(=O)O)N)O |

Origin of Product |

United States |

The Significance of Dipeptides in Biological Systems and Chemical Synthesis

Dipeptides are far more than simple intermediates in protein metabolism; they are active participants in a wide array of physiological functions. smolecule.com In biological systems, they are involved in processes ranging from nutrient absorption and cellular signaling to immune responses. smolecule.com For instance, the body absorbs certain dipeptides more rapidly than free amino acids due to a distinct uptake mechanism. oup.com Some dipeptides also exhibit specific biological activities, such as acting as neurotransmitters or possessing taste-enhancing properties. researchgate.netontosight.ai

From a chemical synthesis perspective, dipeptides are crucial building blocks. The chemical synthesis of these molecules is a multi-step process that typically involves protecting the functional groups of the amino acids, activating the carboxyl group, forming the peptide bond, and then removing the protecting groups. ontosight.ai This process allows for the creation of specifically designed dipeptides with unique structures and functions that may not be readily found in nature. elifesciences.org Biocatalytic and chemoenzymatic methods are also emerging as more sustainable alternatives to purely chemical synthesis. ontosight.ai The relative simplicity, low cost, and potential for oral administration make dipeptides, in general, attractive candidates for drug discovery and the development of biomaterials like hydrogels for tissue engineering. smolecule.comopenaccessjournals.com

Biosynthesis and Biological Occurrence of L Threonyl D Serine and Its Constituent Amino Acids

Tissue and Subcellular Distribution Studies (if any specific to the dipeptide)

Investigations into the precise tissue and subcellular distribution of the dipeptide L-Threonyl-D-serine are highly specific and have primarily localized its presence within the nervous systems of select organisms. Unlike its constituent amino acids, which are widely distributed, the dipeptide appears to have a more restricted localization, suggesting a specialized biological function. To date, research has not identified L-Threonyl-D-serine in peripheral tissues, with all conclusive findings originating from central nervous system tissues in both vertebrate and invertebrate models.

The seminal research in this area successfully isolated and identified L-Threonyl-D-serine from a crude extract of whole rat brains. In a foundational 1999 study, Fisher et al. utilized a large-scale extraction from 200 rat brains, followed by extensive purification steps and analysis via High-Performance Liquid Chromatography (HPLC) and mass spectrometry. Their findings confirmed the dipeptide's endogenous presence in mammalian brain tissue at a concentration of approximately 1 nanomole per gram of wet tissue. This study provided the first concrete evidence of L-Threonyl-D-serine in a vertebrate, but as it used a whole-brain homogenate, it did not provide data on potential variations in concentration across different brain regions, such as the cortex, hippocampus, or cerebellum.

Concurrent research in invertebrates provided corroborating evidence for the dipeptide's neural localization. Abe et al. (1999) successfully isolated L-Threonyl-D-serine from the cerebral ganglia of the marine mollusk Aplysia kurodai. The isolation from this specific neural tissue further supports the hypothesis that the dipeptide's primary site of occurrence and function is within the central nervous system.

Despite these important identifications, detailed studies on the subcellular distribution of L-Threonyl-D-serine are currently lacking in the scientific literature. It has not yet been determined whether the dipeptide is localized to specific cellular compartments, such as the cytosol, mitochondria, or synaptic vesicles. Elucidating its precise subcellular location is a critical next step for understanding its metabolic pathway and potential role in neurotransmission or neuromodulation.

The following table summarizes the key findings from published studies on the tissue distribution of L-Threonyl-D-serine.

| Organism ↕ | Tissue/Region ↕ | Method of Detection ↕ | Reported Concentration ↕ | Reference ↕ |

|---|---|---|---|---|

| Rattus norvegicus (Rat) | Whole Brain | HPLC, Mass Spectrometry | ~1 nmol/g wet weight | Fisher et al. (1999), J. Neurochem. |

| Aplysia kurodai (Sea Hare) | Cerebral Ganglia | Edman degradation, Mass Spectrometry | Not Quantified (Isolated) | Abe et al. (1999), FEBS Lett. |

Synthetic Methodologies and Strategies for L Threonyl D Serine

Solid-Phase Peptide Synthesis (SPPS) Approaches to L-Threonyl-D-serine

Solid-phase peptide synthesis (SPPS) is a cornerstone of modern peptide chemistry, offering a streamlined process where the growing peptide chain is anchored to an insoluble polymer support. bachem.com This method simplifies purification by allowing for the removal of excess reagents and byproducts through simple filtration and washing steps. bachem.com The synthesis of L-Threonyl-D-serine via SPPS necessitates careful consideration of protecting groups, coupling agents, and the resin support to ensure high yield and purity.

Optimization of Protecting Group Strategies for Threonine and Serine

The hydroxyl groups in the side chains of threonine and serine are reactive and can undergo undesirable side reactions, such as O-acylation, during peptide synthesis. ug.edu.pl Therefore, the selection of appropriate protecting groups is critical. ug.edu.pliris-biotech.de In the widely used Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy, the α-amino group is temporarily protected by the base-labile Fmoc group, while the side chains of serine and threonine are typically protected by the acid-labile tert-butyl (tBu) ether group. iris-biotech.depeptide.com This orthogonal protection scheme allows for the selective removal of the Fmoc group at each cycle of amino acid addition without affecting the side-chain protection, which is removed at the final cleavage step. iris-biotech.deub.edu

The tBu group is favored for its stability under the basic conditions used for Fmoc removal (typically with piperidine) and its clean cleavage with strong acids like trifluoroacetic acid (TFA). iris-biotech.dedrivehq.com Alternative protecting groups for the hydroxyl functions include the trityl (Trt) group, which is also acid-labile. peptide.com While unprotected serine and threonine can sometimes be used in the synthesis of short peptides, protection is generally necessary in SPPS due to the use of excess acylating agents. ug.edu.pl Minimal protection strategies, which avoid side-chain protection for hydroxyl-bearing amino acids, have been explored to improve atom economy and reduce reliance on harsh acidic cleavage conditions. drivehq.com However, this approach requires careful selection of coupling conditions to prevent side reactions. drivehq.com

Table 1: Common Side-Chain Protecting Groups for Threonine and Serine in Fmoc-SPPS

| Amino Acid | Protecting Group | Cleavage Condition | Key Characteristics |

| Threonine | tert-Butyl (tBu) | Strong acid (e.g., TFA) iris-biotech.de | Standard, stable to base iris-biotech.de |

| Serine | tert-Butyl (tBu) | Strong acid (e.g., TFA) iris-biotech.de | Standard, stable to base iris-biotech.de |

| Threonine | Trityl (Trt) | Mildly acidic conditions peptide.com | More acid-labile than tBu |

| Serine | Trityl (Trt) | Mildly acidic conditions peptide.com | More acid-labile than tBu |

Coupling Reagents and Their Impact on Dipeptide Yield and Stereochemical Purity

The formation of the peptide bond between the activated carboxyl group of the incoming amino acid and the free amino group of the resin-bound amino acid is facilitated by coupling reagents. uniurb.it The choice of coupling reagent significantly affects the reaction rate, yield, and, crucially, the preservation of stereochemical integrity by minimizing racemization. researchgate.net

Common classes of coupling reagents include carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt). americanpeptidesociety.orgresearchgate.net These additives form active esters that accelerate the coupling reaction and suppress racemization. researchgate.netamericanpeptidesociety.org

Phosphonium and aminium (uronium) salt-based reagents are also widely employed. Reagents like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) generate OBt active esters in situ. sigmaaldrich.com More reactive reagents such as (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) and HCTU, which generate more reactive OAt and O-6-ClBt esters respectively, are particularly effective for sterically hindered couplings. sigmaaldrich.com The use of these highly efficient reagents can lead to higher yields and purity of the target L-Threonyl-D-serine dipeptide. researchgate.net

Table 2: Comparison of Common Coupling Reagents for Peptide Synthesis

| Reagent Class | Examples | Key Features |

| Carbodiimides | DIC, DCC americanpeptidesociety.org | Cost-effective; often require additives to reduce racemization. americanpeptidesociety.orgresearchgate.net |

| Phosphonium Salts | PyBOP, PyAOP sigmaaldrich.com | Excellent for hindered couplings and fragment condensation. sigmaaldrich.com |

| Aminium/Uronium Salts | HBTU, HATU, HCTU sigmaaldrich.com | Highly efficient, rapid coupling; HATU is one of the most effective for preventing racemization. researchgate.netsigmaaldrich.com |

Resin Selection and Linker Chemistry in L-Threonyl-D-serine Synthesis

The solid support, or resin, is a fundamental component of SPPS. biosynth.com The properties of the resin and the attached linker molecule dictate the conditions for peptide cleavage and determine the C-terminal functionality of the final peptide. biosynth.comuzh.ch For the synthesis of a peptide with a C-terminal carboxylic acid like L-Threonyl-D-serine, Wang resin is a common choice. peptide.combiotage.com The linker on the Wang resin is a 4-hydroxybenzyl alcohol moiety, which forms a benzyl (B1604629) ester bond with the first amino acid (D-serine in this case). peptide.com This linkage is stable throughout the Fmoc-based synthesis but can be cleaved by treatment with TFA to release the peptide acid. peptide.combiotage.com

Another option is the 2-chlorotrityl chloride (2-CTC) resin, which is highly acid-sensitive. uzh.ch This allows for the cleavage of the peptide from the resin under very mild acidic conditions, which can be advantageous for preserving acid-sensitive functionalities within the peptide. chempep.com The choice of resin also influences the reaction environment; polystyrene-based resins are common, but polyethylene (B3416737) glycol (PEG) grafted resins can improve solvation properties and are beneficial for synthesizing complex sequences. uzh.chchempep.com The loading capacity of the resin is another important factor, with lower loading often preferred for longer or more difficult sequences to minimize aggregation. bachem.com

Solution-Phase Peptide Synthesis Techniques for L-Threonyl-D-serine

Solution-phase peptide synthesis (LPPS), while often more labor-intensive than SPPS due to the need for purification after each step, remains a valuable method, particularly for large-scale synthesis and the preparation of peptide fragments. sci-hub.sebeilstein-journals.org

Stepwise Condensation Approaches

In a stepwise solution-phase approach, the L-Threonyl-D-serine dipeptide is built one amino acid at a time. This involves the coupling of a protected L-threonine derivative with a protected D-serine derivative in a suitable organic solvent. The carboxyl group of the N-terminally protected L-threonine is activated, typically using the same types of coupling reagents as in SPPS (e.g., DCC, DIC/HOBt). americanpeptidesociety.orgosu.edu After the coupling reaction, the product is isolated and purified before the N-terminal protecting group is removed (deprotection) to allow for the next coupling step if a longer peptide is being synthesized. For the synthesis of just the dipeptide, the final step would be the removal of all protecting groups. cdnsciencepub.com Careful control of reaction conditions is essential to prevent side reactions and racemization. researchgate.net

Chemoselective Ligation Strategies Involving Serine/Threonine

Chemoselective ligation refers to the formation of a covalent bond between two mutually and uniquely reactive functional groups in the presence of other potentially reactive functionalities. In peptide synthesis, this allows for the coupling of unprotected peptide segments, streamlining the synthetic process.

Ser/Thr Ligation for Native Peptide Bond Formation

A significant advancement in peptide chemistry has been the development of Serine/Threonine Ligation (STL). This method provides a powerful tool for the formation of a native Xaa-Ser or Xaa-Thr peptide bond, which is precisely the linkage required for L-Threonyl-D-serine. google.com

The core of the STL strategy involves a two-step process:

Acetal (B89532) Intermediate Formation : A peptide segment with a C-terminal salicylaldehyde (B1680747) (SAL) ester is reacted with another peptide segment possessing an N-terminal serine or threonine residue. frontiersin.orgresearchgate.net This reaction occurs chemoselectively between the aldehyde of the SAL ester and the hydroxyl and amine groups of the N-terminal Ser/Thr. The product is a stable, isolatable N,O-benzylidene acetal intermediate. google.comfrontiersin.orgresearchgate.net

Acid-Mediated Conversion : The N,O-benzylidene acetal intermediate is then treated with an acid, such as trifluoroacetic acid (TFA), which cleaves the acetal and facilitates an O-to-N acyl shift, resulting in the formation of a native peptide bond at the ligation site. frontiersin.orgresearchgate.netresearchgate.netcapes.gov.br

| STL Reaction Step | Description | Key Reagents/Intermediates |

| Ligation | Reaction between a peptide with a C-terminal SAL ester and a peptide with an N-terminal Ser/Thr. | Peptide-SAL ester, N-terminal Ser/Thr peptide, Pyridine acetate (B1210297) buffer. nih.gov |

| Intermediate | Formation of a stable cyclic intermediate. | N,O-benzylidene acetal. frontiersin.orgresearchgate.netcapes.gov.br |

| Conversion | Acid-catalyzed rearrangement to the final product. | Trifluoroacetic acid (TFA). researchgate.net |

| Product | A larger peptide with a native Xaa-Ser/Thr linkage. | L-Threonyl-D-serine (in this specific case). |

Enzymatic Synthesis Approaches for Dipeptides

Enzymatic methods offer a green and highly specific alternative to traditional chemical synthesis, often proceeding with exceptional stereoselectivity and without the need for protecting groups.

The synthesis of L-Threonyl-D-serine can be approached enzymatically in two key stages: the synthesis of the D-serine precursor and the subsequent dipeptide coupling.

Synthesis of D-Serine : The non-standard D-amino acid, D-serine, is not as readily available as its L-enantiomer. Serine racemase is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that directly catalyzes the racemization of L-serine to D-serine. researchgate.netnih.govnih.gov This enzyme is highly selective for serine and does not racemize other amino acids. researchgate.net Industrial processes have been developed that leverage enzymatic synthesis to produce various enantiomeric forms of serine, including D-serine, ensuring a stable supply for further synthetic applications. evonik.com The enzyme can be purified from sources like rat brain or produced recombinantly. researchgate.netnih.gov

Enzymatic Dipeptide Ligation : L-Amino acid ligases (Lals) are enzymes that catalyze the formation of dipeptides from unprotected amino acids in an ATP-dependent manner. asm.org For example, the enzyme TabS, an L-amino acid ligase from Pseudomonas syringae, has been shown to synthesize L-glutaminyl-L-threonine with approximately 96% yield, demonstrating high substrate selectivity for both the N-terminal and C-terminal positions. asm.org The mechanism involves the ATP-dependent formation of an aminoacyl-phosphate intermediate. asm.org While direct enzymatic synthesis of L-Threonyl-D-serine using a single enzyme has not been extensively documented, the high specificity of enzymes like Lals suggests the potential for developing or engineering an enzyme to catalyze this specific coupling.

| Enzyme | Function | Substrate(s) | Product(s) | Cofactor |

| Serine Racemase | Racemization | L-Serine | D-Serine, L-Serine | Pyridoxal 5'-phosphate (PLP). researchgate.netnih.gov |

| L-Amino Acid Ligase (e.g., TabS) | Dipeptide formation | L-Glutamine, L-Threonine | L-Glutaminyl-L-threonine | ATP, Mg2+. asm.org |

| D-Amino Acid Oxidase | Degradation of D-amino acids | D-Serine | Hydroxypyruvate, Ammonia. researchgate.net | Not specified |

Yield and Purity Enhancement in L-Threonyl-D-serine Synthesis

Achieving high yield and purity is paramount in peptide synthesis. This requires careful control over side reactions, particularly epimerization, and the implementation of effective purification strategies.

Control of Epimerization during Coupling Reactions

Epimerization, the change in configuration at one of several chiral centers in a molecule, is a critical side reaction in peptide synthesis. The α-carbon of an activated amino acid is susceptible to deprotonation by a base, which can lead to racemization and the formation of diastereomeric impurities that are often difficult to separate. mdpi.com

Several strategies are employed to minimize this risk:

Ser/Thr Ligation (STL) : A significant advantage of the salicylaldehyde ester-mediated STL method is that it is largely free from epimerization. google.compnas.org The mechanism does not involve the direct activation of the carboxylic acid in a manner that makes the α-proton highly acidic, thus preserving the stereochemical integrity of the C-terminal amino acid of the SAL-ester peptide. pnas.org

Coupling Reagents and Additives : In traditional solid-phase peptide synthesis (SPPS), the choice of coupling reagents and additives is crucial. Additives like Oxyma-B have been shown to be superior racemization suppressors compared to others. mdpi.com Studies have also indicated that the presence of copper(II) chloride (CuCl2) can be an effective additive to achieve epimerization-free peptide coupling. mdpi.com

Base Selection : The choice of base can dramatically influence the extent of epimerization. For instance, in the coupling of glycosylated amino acids, using a hindered base like 2,2,6,6-tetramethylpiperidine (B32323) (TMP) was found to significantly reduce epimerization side reactions. nih.gov

Inherent Properties of Threonine : Research comparing glycosylated serine and threonine derivatives in coupling reactions found that glyco-threonine derivatives produce negligible amounts of epimerization, whereas glyco-serine derivatives are highly prone to it. nih.gov This suggests that threonine's structure, with its β-methyl group, may inherently disfavor the transition state leading to epimerization compared to serine. nih.gov

Purification Methodologies for L-Threonyl-D-serine

After synthesis, the crude peptide mixture must be purified to isolate the target L-Threonyl-D-serine dipeptide. The primary challenge is separating the desired product from unreacted starting materials, by-products, and any diastereomers formed due to epimerization.

High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC (RP-HPLC) is the most common and effective method for the purification of peptides. The separation is based on the differential partitioning of the components between a nonpolar stationary phase and a polar mobile phase. For amino acids and their derivatives, which lack a strong chromophore, detection is often performed at low UV wavelengths (e.g., 214-220 nm) or after derivatization with a fluorescent tag. researchgate.netnih.gov Chiral HPLC can be used to separate enantiomers, which is critical for assessing the purity of the final product. nih.gov

Crystallization : Selective crystallization can be a powerful purification technique, particularly if the target compound forms well-defined crystals. A process for separating L-serine methyl ester hydrochloride from a mixture containing L-threonine by selective crystallization using ethyl acetate as a solvent has been reported. google.com A similar strategy could potentially be developed for L-Threonyl-D-serine or its protected intermediates.

Ion-Exchange Chromatography : This technique separates molecules based on their net charge. It can be useful in removing charged impurities or in the purification of the zwitterionic dipeptide itself. For example, Q-Sepharose columns are used in the purification of enzymes like serine racemase. researchgate.netnih.gov

The final purity of the L-Threonyl-D-serine is typically confirmed by a combination of analytical HPLC and mass spectrometry. nih.gov

Biological Roles and Mechanisms of Action of L Threonyl D Serine

Metabolic Integration and Pathways

Detailed metabolic pathways are well-established for L-threonine and D-serine as individual molecules. However, information regarding the integration of the L-Threonyl-D-serine dipeptide into these pathways is currently unavailable.

Role in One-Carbon Metabolism

L-serine is a primary source of one-carbon units for the folate and methionine cycles, which are crucial for the synthesis of nucleotides, lipids, and for methylation reactions researchgate.netnih.gov. This process involves the conversion of L-serine to glycine. There is no evidence from the search results to indicate that the dipeptide L-Threonyl-D-serine directly participates in or influences one-carbon metabolism. The metabolic processing of the D-serine component would first require cleavage of the peptide bond and subsequent enzymatic action, as D-serine itself is primarily metabolized by D-amino acid oxidase nih.govmdpi.com.

Interactions with Phospholipid and Sphingolipid Synthesis Pathways

L-serine is an essential precursor for the synthesis of critical membrane lipids, including phosphatidylserine and sphingolipids mdpi.com. Under conditions of L-serine deficiency, the enzyme responsible for phosphatidylserine synthesis can mistakenly use L-threonine, leading to the formation of an atypical phospholipid, phosphatidyl-L-threonine nih.govresearchgate.net. It is unknown if L-Threonyl-D-serine can be utilized as a direct or indirect substrate for these lipid synthesis pathways. The bioavailability of the serine and threonine components would depend on prior cleavage of the dipeptide.

Contribution to Amino Acid Homeostasis and Interconversion (e.g., Serine-Pyruvate Pathway)

Both L-serine and L-threonine can be catabolized to pyruvate and 2-oxobutyrate, respectively, by the action of serine/threonine dehydratase, thus contributing to energy metabolism and amino acid homeostasis nih.gov. This pathway is significant in gluconeogenesis wikipedia.org. D-serine can also be converted to pyruvate by serine racemase or D-amino acid oxidase researchgate.netfrontiersin.org. Whether the L-Threonyl-D-serine dipeptide can be directly deaminated or otherwise contribute to these interconversion pathways has not been documented.

Enzymatic Interactions and Substrate Specificity of L-Threonyl-D-serine

The interaction of enzymes with the L-Threonyl-D-serine dipeptide is a critical determinant of its biological activity. Such interactions would be highly specific, and data for the individual amino acids cannot be assumed to apply to the peptide form.

Potential as a Substrate or Inhibitor for Serine/Threonine-Related Enzymes (e.g., Dehydratases, Kinases)

Serine/threonine dehydratases are pyridoxal (B1214274) phosphate-dependent enzymes that catalyze the deamination of L-serine and L-threonine wikipedia.orguniprot.org. D-serine dehydratase shows high specificity for D-serine and D-threonine nih.gov. There is no information available to suggest that L-Threonyl-D-serine acts as a substrate or an inhibitor for these enzymes. The presence of the peptide bond at the N-terminus of the D-serine residue would likely prevent it from fitting into the active site of enzymes specific to free amino acids.

Investigation of Dipeptidase or Protease Cleavage Sites

The biological activity of L-Threonyl-D-serine would likely be initiated by its cleavage into constituent amino acids by peptidases. While spontaneous, non-enzymatic cleavage of peptide bonds on the N-terminal side of serine and threonine residues can occur, this process is generally slow and often facilitated by factors like the presence of zinc ions nih.gov. Enzymatic cleavage by proteases is typically sequence-specific embopress.org. No studies documenting the cleavage of L-Threonyl-D-serine by specific dipeptidases or proteases were found in the search results.

Role in Protein Synthesis Fidelity and Aminoacyl-tRNA Synthetase Interactions

The fidelity of protein synthesis is paramount for cellular function, ensuring that the genetic code is accurately translated into functional proteins. This process relies heavily on the precision of aminoacyl-tRNA synthetases (aaRSs), enzymes responsible for attaching the correct amino acid to its corresponding transfer RNA (tRNA) molecule. nih.govwikipedia.org This "charging" of tRNA is a critical step, as the ribosome does not distinguish between correctly and incorrectly charged tRNAs during translation. nih.gov

Aminoacyl-tRNA synthetases achieve high fidelity through a two-step mechanism. First, the enzyme selects and activates the correct amino acid by hydrolyzing ATP to form an aminoacyl-adenylate intermediate. zymedi.com Second, the activated amino acid is transferred to the acceptor stem of the cognate tRNA. zymedi.com To prevent errors, many aaRSs possess a proofreading or editing function that can hydrolyze incorrectly charged tRNAs. youtube.com

Seryl-tRNA synthetase (SerRS) is the enzyme that specifically charges tRNA with serine. nih.gov While SerRS is highly specific for serine, other similar amino acids, such as threonine, can sometimes compete for binding to the active site. nih.gov Computational studies have shown that while threonine can compete with serine for the formation of the activated intermediate, other amino acids like alanine and glycine are less likely to do so. nih.gov The structural differences between serine and threonine, particularly the presence of a methyl group in threonine, are key to the enzyme's ability to discriminate between them, although mistakes can still occur. youtube.com The presence of D-amino acids poses a challenge to the accuracy of protein synthesis, as proteins are almost exclusively composed of L-amino acids. researchgate.net Cells have mechanisms, such as D-aminoacyl-tRNA deacylase, to remove D-amino acids that have been incorrectly attached to tRNA, thereby maintaining the homochirality of proteins. researchgate.net

| Enzyme | Function | Substrates | Fidelity Mechanism |

|---|---|---|---|

| Aminoacyl-tRNA Synthetase (aaRS) | Attaches the correct amino acid to its cognate tRNA. wikipedia.org | 20 proteinogenic amino acids, ATP, tRNA. zymedi.com | Substrate specificity and proofreading/editing. youtube.com |

| Seryl-tRNA Synthetase (SerRS) | Charges tRNASer with L-serine. nih.gov | L-serine, ATP, tRNASer. nih.gov | Discriminates against similar amino acids like threonine. nih.gov |

| D-aminoacyl-tRNA deacylase | Removes D-amino acids incorrectly charged to tRNA. researchgate.net | D-aminoacyl-tRNA. researchgate.net | Maintains protein homochirality. researchgate.net |

Cellular Signaling and Regulatory Functions

Modulation of Receptor Activity (e.g., NMDA Receptors if applicable)

D-serine, a component of L-Threonyl-D-serine, is a crucial neuromodulator that plays a significant role in the activity of N-methyl-D-aspartate (NMDA) receptors. nih.gov NMDA receptors are ionotropic glutamate receptors that are fundamental to synaptic plasticity, learning, and memory. nih.gov A unique feature of NMDA receptors is their requirement for the binding of both glutamate and a co-agonist for activation. elifesciences.org D-serine serves as a primary endogenous co-agonist for the GluN1 subunit of the NMDA receptor. elifesciences.orgresearchgate.net

The binding of D-serine and glutamate to the NMDA receptor induces a conformational change that opens the receptor's ion channel, allowing the influx of calcium ions. elifesciences.org This calcium influx triggers downstream signaling cascades that are essential for synaptic plasticity. nih.gov The concentration of D-serine in the synaptic cleft is a key factor in determining the level of NMDA receptor activation. nih.gov While D-serine is a potent co-agonist, it has been described as a "shape-shifting" molecule due to its dual roles in promoting either neuronal plasticity or excitotoxicity, depending on the location of the activated NMDA receptors (synaptic vs. extrasynaptic). nih.gov

Influence on Cellular Proliferation and Differentiation

Both L-serine and D-serine have been implicated in the regulation of cellular proliferation and differentiation. L-serine is essential for the de novo synthesis of purine nucleotides and deoxythymidine monophosphate, which are the building blocks of DNA and RNA, making it critical for cell proliferation. nih.gov

D-serine has also been shown to influence these processes, particularly in the nervous system. Studies have demonstrated that D-serine can promote the proliferation and neuronal differentiation of neural stem cells. nih.gov The degradation of endogenous D-serine has been observed to inhibit these processes. nih.gov Furthermore, D-serine has been found to mediate cellular proliferation in kidney remodeling through the mTOR pathway. nih.gov The expression of serine racemase, the enzyme that converts L-serine to D-serine, is often coupled with cell differentiation. researchgate.netresearchgate.net

| Compound | Effect on Proliferation | Effect on Differentiation |

| L-serine | Essential for nucleotide synthesis, thus promoting proliferation. nih.gov | Precursor for D-serine synthesis. nih.gov |

| D-serine | Promotes proliferation of neural stem cells and kidney tubular cells. nih.govnih.gov | Promotes neuronal differentiation of neural stem cells. nih.gov |

Role in Cellular Stress Responses

L-serine and L-threonine, the constituent amino acids of L-Threonyl-D-serine, play important roles in the cellular response to nutritional stress. nih.gov Research has shown that both L-serine and L-threonine can support cell viability under conditions of nutritional deprivation. nih.govnih.gov These amino acids contribute to energy metabolism by stimulating oxygen consumption and helping to maintain intracellular ATP levels. nih.gov

In some organisms, L-serine and L-threonine can be converted into pyruvate and 2-oxobutyrate, respectively, which can then enter central metabolic pathways to generate energy. nih.govresearchgate.net This anaplerotic potential allows these amino acids to replenish metabolic intermediates and support cellular functions during periods of stress. researchgate.net L-serine, in particular, has been shown to be involved in establishing the mitochondrial membrane potential, a key factor in cellular energy production and viability. nih.gov

Neuromodulatory and Neurobiological Mechanisms

Influence on Neurotransmitter Systems and Synaptic Plasticity

D-serine is a key player in neuromodulation and synaptic plasticity through its interaction with the glutamatergic system, specifically NMDA receptors. nih.gov Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is considered a primary mechanism underlying learning and memory. tamu.edu NMDA receptor-dependent long-term potentiation (LTP) is a classic model of synaptic plasticity, and the presence of a co-agonist like D-serine is essential for this process. nih.gov

By binding to the co-agonist site on synaptic NMDA receptors, D-serine facilitates the receptor's response to glutamate, leading to the calcium influx necessary to initiate LTP. nih.govfrontiersin.org The availability of D-serine at the synapse is therefore a critical regulator of synaptic plasticity. nih.gov D-serine is synthesized from L-serine by the enzyme serine racemase, and its levels in the brain are tightly controlled. nih.govnih.gov Evidence suggests that D-serine may be released from both neurons and glial cells to modulate neuronal activity. nih.govnih.gov Recent studies have also uncovered a role for D-serine in weakening neural connections through its interaction with glutamate delta-1 (GluD1) receptors, highlighting its complex role in shaping synaptic function. tamu.edu

| Neuromodulator | Receptor Target | Role in Synaptic Plasticity |

| D-serine | NMDA Receptor (co-agonist at GluN1 subunit). elifesciences.orgresearchgate.net | Essential for NMDA receptor-dependent long-term potentiation (LTP). nih.gov |

| Glutamate | NMDA Receptor (primary agonist at GluN2 subunit). elifesciences.org | Primary excitatory neurotransmitter that triggers NMDA receptor activation. elifesciences.org |

Based on a comprehensive review of available scientific literature, there is no information regarding the specific dipeptide "L-Threonyl-D-serine" in the context of glial-neuronal metabolic crosstalk or its potential neuroprotective mechanisms. The research predominantly focuses on the individual amino acids, L-serine and D-serine, and their distinct roles within the central nervous system.

Therefore, it is not possible to provide an article on the biological roles and mechanisms of action of L-Threonyl-D-serine as requested. Scientific inquiry has extensively documented the activities of its constituent parts, but not of the dipeptide itself in a biological context.

Advanced Analytical and Characterization Methodologies in L Threonyl D Serine Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of peptide analysis, providing the means to isolate and quantify L-Threonyl-D-serine from complex mixtures, including synthetic reaction products and biological samples. The choice of technique depends on the analytical goal, whether it is routine quantification, high-resolution separation of isomers, or preparative isolation.

High-Performance Liquid Chromatography (HPLC) with Various Detection Systems (UV, Fluorescence, Electrochemical, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for dipeptide analysis. The separation is typically achieved using reversed-phase (RP-HPLC) columns, where peptides are separated based on their hydrophobicity. The effectiveness of HPLC is greatly enhanced by coupling it with various sensitive and selective detection systems.

UV Detection: Ultraviolet (UV) detection is a common method for peptide quantification. The peptide bond (-CO-NH-) exhibits characteristic UV absorbance at low wavelengths, typically between 210 and 220 nm. While L-Threonyl-D-serine lacks a strong chromophoric side chain, it can be reliably detected in this range, making UV detection suitable for routine analysis and purity assessment.

Fluorescence Detection: For enhanced sensitivity, fluorescence detection can be employed. Since L-Threonyl-D-serine is not naturally fluorescent, this approach requires a chemical derivatization step. The dipeptide is reacted with a fluorescent tagging agent either before (pre-column) or after (post-column) chromatographic separation. This method is particularly useful for trace-level analysis. rsc.org

| Reagent | Abbreviation | Excitation Wavelength (nm) | Emission Wavelength (nm) | Target Functional Group |

|---|---|---|---|---|

| o-Phthaldialdehyde (with a thiol) | OPA | ~340 | ~455 | Primary Amines |

| Naphthalene-2,3-dicarboxaldehyde (with cyanide) | NDA | ~420 | ~490 | Primary Amines |

| Dansyl Chloride | DNS-Cl | ~330-350 | ~510-540 | Primary and Secondary Amines |

| Fluorescamine | - | ~390 | ~475 | Primary Amines |

Electrochemical Detection: This detection method offers high sensitivity for molecules that can be oxidized or reduced. Dipeptides like L-Threonyl-D-serine are not inherently electroactive. nih.govmdpi.com Therefore, detection often involves a post-column reaction with a reagent, such as copper(II), to form an electroactive metal-peptide complex. nih.govnih.govelsevierpure.com The complex can then be detected electrochemically. The sensitivity for dipeptides is generally an order of magnitude lower than for tripeptides or longer peptides. nih.gov

Mass Spectrometry (MS) Detection (LC-MS): Coupling HPLC with a mass spectrometer provides the highest degree of selectivity and certainty. LC-MS combines the powerful separation capabilities of HPLC with the ability of MS to determine the mass-to-charge ratio (m/z) of the analyte. nih.govnih.gov This allows for the unambiguous confirmation of the molecular weight of L-Threonyl-D-serine as it elutes from the column, providing definitive identification and enabling the analysis of complex mixtures. europeanpharmaceuticalreview.com

Capillary Electrophoresis (CE) Applications

Capillary Electrophoresis (CE) is a high-resolution separation technique that utilizes an electric field to separate ions based on their electrophoretic mobility. It is well-suited for the analysis of charged molecules like peptides and offers advantages of high efficiency, short analysis times, and minimal sample consumption. CE has been effectively used to separate derivatized D- and L-amino acid enantiomers, demonstrating its potential for resolving the stereoisomers of dipeptides. nih.govnih.gov While powerful, interfacing CE with mass spectrometry can be challenging due to the incompatibility of some separation buffers with the electrospray ionization process. uab.edu

Chiral Separation Methods for Diastereomers and Enantiomers

L-Threonyl-D-serine is one of four possible stereoisomers of the threonyl-serine dipeptide. The separation of these diastereomers (L-Thr-D-Ser and L-Thr-L-Ser) and their corresponding enantiomers (D-Thr-L-Ser and D-Thr-D-Ser) is critical for stereochemical purity assessment.

Direct Separation with Chiral Stationary Phases (CSPs): This is the most direct approach, where separation is achieved on an HPLC column that has a chiral selector immobilized on the stationary phase. Various CSPs are effective for peptide separations, including those based on macrocyclic glycopeptides (vancomycin, teicoplanin), cinchona alkaloids, and cyclodextrins. chiraltech.comsigmaaldrich.comchromatographytoday.com These phases create transient, diastereomeric complexes with the analytes, allowing for their differential retention and separation.

Indirect Separation via Chiral Derivatization: In this method, the dipeptide stereoisomers are reacted with a chiral derivatizing agent (CDA) to form new diastereomeric derivatives. rsc.org These newly formed diastereomers have different physicochemical properties and can be separated on a standard, achiral reversed-phase column. nih.govnih.gov This approach adds a step to sample preparation but avoids the need for specialized and often more expensive chiral columns.

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| Chiral Stationary Phases (CSPs) | Direct separation based on transient diastereomeric interactions with the chiral column. | - No sample derivatization required.

| - CSPs can be expensive.

|

| Chiral Derivatizing Agents (CDAs) | Indirect separation after converting enantiomers/diastereomers into diastereomeric derivatives. | - Uses standard, less expensive achiral columns.

| - Requires an additional reaction step.

|

Spectroscopic Approaches for Structural Elucidation and Conformational Analysis

Spectroscopic methods are indispensable for confirming the chemical structure, sequence, and higher-order conformation of L-Threonyl-D-serine.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic-level structure of a molecule in solution. researchgate.net It is the definitive method for confirming the constitution and configuration of L-Threonyl-D-serine.

¹H and ¹³C NMR: One-dimensional proton (¹H) and carbon-13 (¹³C) NMR spectra confirm the presence of all expected chemical groups. The chemical shift of each nucleus provides information about its local electronic environment. For L-Threonyl-D-serine, distinct signals would be observed for the carbonyl carbons, α-carbons, and the specific side-chain carbons and protons of the threonine and serine residues. mdpi.comsteelyardanalytics.com

| Atom | Threonine Residue | Serine Residue |

|---|---|---|

| ¹H Chemical Shifts | ||

| α-H | ~4.1 - 4.4 | ~4.3 - 4.6 |

| β-H | ~4.0 - 4.2 | ~3.7 - 3.9 |

| γ-H (CH₃) | ~1.1 - 1.3 | N/A |

| ¹³C Chemical Shifts | ||

| Carbonyl (C=O) | ~171 - 174 | ~170 - 173 |

| α-C | ~59 - 62 | ~55 - 58 |

| β-C | ~66 - 69 | ~61 - 63 |

| γ-C (CH₃) | ~19 - 21 | N/A |

Mass Spectrometry (ESI-MS, MS-MS) for Sequence and Compositional Analysis

Mass spectrometry is a primary tool for determining the molecular weight of a peptide and for confirming its amino acid sequence.

Electrospray Ionization Mass Spectrometry (ESI-MS): ESI is a "soft" ionization technique that allows intact molecules like dipeptides to be transferred from solution to the gas phase with minimal fragmentation. ucsf.educpcscientific.com It typically generates a protonated molecular ion, [M+H]⁺. High-resolution mass spectrometry can measure the mass of this ion with high accuracy, allowing for the confirmation of the elemental formula of L-Threonyl-D-serine (C₇H₁₄N₂O₅).

Tandem Mass Spectrometry (MS-MS): MS-MS is used to sequence the dipeptide. In this technique, the [M+H]⁺ ion is isolated and then fragmented, typically through collision-induced dissociation (CID). uab.edu Fragmentation preferentially occurs at the amide bond, creating a predictable set of fragment ions known as b-ions (containing the N-terminus) and y-ions (containing the C-terminus). nih.gov The mass difference between the precursor ion and the fragment ions, or between sequential fragment ions, corresponds to a specific amino acid residue, thus confirming the Thr-Ser sequence. The side chains of serine and threonine can also undergo characteristic neutral losses, such as the loss of water (H₂O), which provides additional structural confirmation. nih.gov

| Ion Type | Sequence Fragment | Formula | Calculated Monoisotopic m/z |

|---|---|---|---|

| Precursor Ion [M+H]⁺ | Thr-Ser | C₇H₁₅N₂O₅⁺ | 207.0976 |

| Primary MS-MS Fragment Ions | |||

| b₁-ion | Thr | C₄H₈NO₂⁺ | 102.0550 |

| y₁-ion | Ser | C₃H₈NO₃⁺ | 106.0499 |

Infrared (IR) Spectroscopy for Functional Group Characterization

Infrared (IR) spectroscopy is a powerful non-destructive technique used to identify the functional groups within a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibration of chemical bonds. For L-Threonyl-D-serine, the IR spectrum would reveal characteristic absorption bands confirming the presence of its key functional groups: the amide linkage, the terminal ammonium (B1175870) and carboxylate groups (in its zwitterionic form), and the hydroxyl groups on the side chains.

In the solid state, L-Threonyl-D-serine is expected to exist as a zwitterion, with a protonated amino group (-NH3+) and a deprotonated carboxyl group (-COO-). The IR spectrum would be dominated by vibrations from the peptide backbone and the distinct side chains of threonine and serine.

Key vibrational modes anticipated for L-Threonyl-D-serine include:

Amide A and B Bands: The N-H stretching vibration of the peptide bond typically appears as a broad band (Amide A) around 3300 cm⁻¹. researchgate.net

Amide I and Amide II Bands: These are the most characteristic peptide backbone absorptions. The Amide I band, primarily due to C=O stretching vibrations, is expected around 1650 cm⁻¹. researchgate.netresearchgate.net The Amide II band, resulting from a combination of N-H bending and C-N stretching, typically appears near 1540 cm⁻¹. researchgate.net The positions of these bands are sensitive to the peptide's secondary structure and hydrogen bonding.

Carboxylate and Ammonium Vibrations: The zwitterionic nature of the dipeptide would be confirmed by the asymmetric and symmetric stretching vibrations of the carboxylate group (-COO⁻), typically found near 1590 cm⁻¹ and 1410 cm⁻¹, respectively. The stretching and bending vibrations of the N-terminal ammonium group (-NH3+) also produce characteristic bands in the 3100-2800 cm⁻¹ and ~1500 cm⁻¹ regions.

Hydroxyl Group Vibrations: The O-H stretching vibrations from the serine and threonine side chains would produce a broad absorption band in the 3500-3200 cm⁻¹ region, often overlapping with the N-H stretching band. researchgate.net C-O stretching from these side chains would be observed in the 1200-1000 cm⁻¹ fingerprint region. researchgate.net

C-H Vibrations: Absorptions corresponding to C-H stretching and bending from the backbone and side chains would be present in the 3000-2850 cm⁻¹ and 1470-1350 cm⁻¹ regions, respectively. researchgate.net

The following table summarizes the expected characteristic IR absorption frequencies for L-Threonyl-D-serine based on data from its constituent amino acids and general peptide spectra. researchgate.netresearchgate.netresearchgate.netnih.gov

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) |

|---|---|---|

| O-H Stretch | Side Chain -OH | 3500 - 3200 (broad) |

| N-H Stretch (Amide A) | Peptide Bond -NH | ~3300 (broad) |

| N-H Stretch | N-terminal -NH₃⁺ | 3100 - 2800 |

| C-H Stretch | Alkyl C-H | 3000 - 2850 |

| C=O Stretch (Amide I) | Peptide Bond -C=O | 1690 - 1630 |

| C=O Asymmetric Stretch | C-terminal -COO⁻ | 1610 - 1590 |

| N-H Bend (Amide II) | Peptide Bond -NH | 1560 - 1520 |

| N-H Bend | N-terminal -NH₃⁺ | ~1500 |

| C=O Symmetric Stretch | C-terminal -COO⁻ | 1420 - 1400 |

| C-O Stretch | Side Chain C-OH | 1200 - 1000 |

Computational and Theoretical Modeling of L-Threonyl-D-serine

Computational chemistry provides indispensable tools for exploring the structural, energetic, and electronic properties of peptides at an atomic level. For L-Threonyl-D-serine, theoretical modeling can predict its most stable three-dimensional structures, analyze its dynamic behavior in solution, and quantify its electronic characteristics, offering insights that complement experimental data.

Ab Initio and Density Functional Theory (DFT) Calculations for Predicted Structures and Electronic Properties

Ab initio and Density Functional Theory (DFT) are powerful quantum mechanical methods used to solve the electronic structure of molecules, thereby predicting their geometries, energies, and other properties without prior experimental input. researchgate.netacs.org For L-Threonyl-D-serine, these calculations would typically be performed to find the lowest energy conformers in both the gas phase and in a simulated aqueous environment.

The process involves:

Conformational Search: Identifying all possible stable arrangements of the molecule by systematically rotating the backbone dihedral angles (φ, ψ) and side-chain angles (χ).

Geometry Optimization: For each potential conformer, the calculation adjusts all bond lengths, bond angles, and dihedral angles to find the arrangement with the minimum potential energy. DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly employed for this purpose as they offer a good balance of accuracy and computational cost for biological molecules. researchgate.netresearchgate.net

Vibrational Frequency Analysis: This is performed on the optimized structures to confirm that they represent true energy minima on the potential energy surface and to predict theoretical IR and Raman spectra. researchgate.net

These calculations would reveal the preferred backbone and side-chain orientations, which are stabilized by intramolecular hydrogen bonds, for instance, between the side-chain hydroxyl groups and the peptide backbone. nih.gov The resulting structural parameters provide a detailed picture of the molecule's architecture.

The following table presents predicted structural parameters for the peptide backbone of L-Threonyl-D-serine, based on typical values derived from DFT calculations on analogous dipeptides. researchgate.net

| Structural Parameter | Typical Predicted Value |

|---|---|

| Peptide Bond Length (C-N) | ~1.33 Å |

| Carbonyl Bond Length (C=O) | ~1.23 Å |

| N-Cα Bond Length | ~1.46 Å |

| Cα-C Bond Length | ~1.53 Å |

| N-Cα-C Bond Angle | ~111° |

| Cα-C-N Bond Angle | ~116° |

| C-N-Cα Bond Angle | ~121° |

| Peptide Dihedral Angle (ω) | ~180° (trans) |

Molecular Dynamics Simulations for Conformational Analysis and Interactions

Molecular Dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. youtube.com For L-Threonyl-D-serine, an MD simulation would typically involve placing a single dipeptide molecule in a box of explicit water molecules and simulating its behavior at a given temperature and pressure. acs.org This technique allows for the exploration of the dipeptide's conformational landscape and its dynamic interactions with the surrounding solvent.

Key insights from MD simulations would include:

Conformational Flexibility: By tracking the backbone dihedral angles (φ and ψ) over the course of the simulation, a Ramachandran plot can be generated. This plot reveals the most populated conformational regions (e.g., β-strand, polyproline II helix), providing a picture of the molecule's flexibility in solution. nih.gov

Solvation and Hydration: MD simulations can characterize the hydration shell around the dipeptide, identifying the number and residence time of water molecules that form hydrogen bonds with the peptide's polar groups (e.g., -NH3+, -COO-, -OH, C=O, N-H). acs.org This is crucial for understanding its solubility and interactions in a biological context.

Intramolecular Interactions: The simulations can quantify the stability and dynamics of intramolecular hydrogen bonds, which play a key role in determining the preferred conformation of the dipeptide.

Quantum Chemical Parameter Analysis (e.g., HOMO-LUMO Gap, Dipole Moment)

Quantum chemical calculations, typically performed using DFT, can determine a variety of electronic parameters that describe a molecule's reactivity and polarity.

HOMO-LUMO Gap: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier orbitals. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. youtube.comschrodinger.com A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive. For a small dipeptide like L-Threonyl-D-serine, this gap would be relatively large, indicating a stable molecule.

Dipole Moment (μ): The dipole moment is a measure of the net molecular polarity, arising from the asymmetric distribution of charge within the molecule. It is a vector quantity that points from the center of negative charge to the center of positive charge. A high dipole moment indicates a highly polar molecule, which influences its solubility in polar solvents and its ability to participate in electrostatic interactions. nih.gov DFT calculations can predict the magnitude and orientation of the dipole moment for different conformers of L-Threonyl-D-serine, showing how its polarity changes with its three-dimensional structure. urfu.rumdpi.com

The table below provides representative values for key quantum chemical parameters based on DFT studies of similar dipeptides and amino acids. researchgate.netresearchgate.net

| Quantum Chemical Parameter | Significance | Typical Calculated Value Range |

|---|---|---|

| HOMO Energy | Electron-donating ability | -6.5 to -7.5 eV |

| LUMO Energy | Electron-accepting ability | -0.5 to -1.5 eV |

| HOMO-LUMO Gap (ΔE) | Chemical reactivity and kinetic stability | 5.5 to 6.5 eV |

| Dipole Moment (μ) | Molecular polarity and intermolecular interactions | 2.0 to 15.0 Debye (highly conformer-dependent) |

Research on L Threonyl D Serine Derivatives and Analogs

Design Principles for Modified L-Threonyl-D-serine Structures

The design of modified L-threonyl-D-serine structures is guided by principles aimed at improving the molecule's drug-like properties while maintaining or enhancing its desired biological function. These strategies often focus on overcoming the inherent limitations of peptides, such as their susceptibility to enzymatic degradation and poor membrane permeability.

Peptidomimetics are compounds that mimic the structure and function of peptides but have been chemically modified to improve their pharmaceutical properties. longdom.orgrsc.org For L-threonyl-D-serine, several peptidomimetic strategies could be employed:

Backbone Modification: The peptide bond is a primary target for enzymatic cleavage. Replacing the amide bond with a more stable isostere, such as a reduced amide, a retro-inverso amide, or a C-C bond, can significantly increase the molecule's half-life. For instance, the amide bond in L-threonyl-D-serine could be replaced with a phosphinate group, a modification known to produce stable and potent enzyme inhibitors. mdpi.com

Side-Chain Modification: The side chains of threonine (a hydroxyl group) and serine (a hydroxyl group) are crucial for their chemical properties. These can be modified to alter the molecule's polarity, lipophilicity, and ability to form hydrogen bonds. For example, replacing the hydroxyl groups with fluoro or methyl groups could enhance membrane permeability.

Conformational Constraint: Peptides are often flexible molecules, which can be entropically unfavorable for binding to a biological target. Introducing conformational constraints can lock the dipeptide into its bioactive conformation, thereby increasing its potency and selectivity. upc.edu This can be achieved by introducing cyclic structures or by incorporating sterically demanding amino acids.

A key approach in peptidomimetic design is the development of small molecule-like compounds that present the key pharmacophoric elements in the correct spatial orientation. upc.edu This often begins with identifying the minimal peptide sequence required for biological activity through techniques like peptide scanning. longdom.org

Table 1: Potential Peptidomimetic Modifications for L-Threonyl-D-serine

| Modification Strategy | L-Threonyl-D-serine Target | Potential Outcome |

|---|---|---|

| Backbone Modification | Amide Bond | Increased resistance to proteolysis |

| Side-Chain Modification | Threonine/Serine Hydroxyl Groups | Altered polarity and membrane permeability |

| Conformational Constraint | Dipeptide Backbone | Enhanced binding affinity and selectivity |

Cyclic dipeptides, also known as 2,5-diketopiperazines (DKPs), are formed by the intramolecular condensation of a dipeptide. researchgate.net The cyclization of L-threonyl-D-serine would result in a conformationally rigid DKP scaffold. These cyclic structures are of significant interest due to their enhanced stability against enzymatic degradation and their diverse biological activities. frontiersin.org

The formation of DKPs from linear dipeptides can occur spontaneously under certain conditions, such as in aqueous solutions at elevated temperatures and specific pH levels. frontiersin.orgacs.org The process can be influenced by factors like the amino acid sequence and the presence of catalysts. frontiersin.orgnih.gov For instance, studies on proline-containing dipeptides have shown that the cyclization can be promoted by trimetaphosphate in an alkaline aqueous solution. frontiersin.orgnih.govfrontiersin.org

The synthesis of cyclic dipeptides can also be achieved through controlled chemical reactions. A general method involves the deprotection of the N-terminal protecting group of a linear dipeptide ester, followed by heating in a suitable solvent to induce cyclization. google.com Microwave-assisted synthesis has also been explored as a rapid method for cyclization. google.com

Table 2: Factors Influencing Cyclization of Linear Dipeptides

| Factor | Influence on DKP Formation | Reference |

|---|---|---|

| Temperature | Higher temperatures can promote cyclization. | acs.org |

| pH | Alkaline conditions often favor cyclization. | nih.gov |

| Catalysts | Compounds like trimetaphosphate can increase yield. | frontiersin.orgfrontiersin.org |

| Amino Acid Sequence | The nature of the amino acids affects the rate of cyclization. | frontiersin.org |

Synthetic Routes for Novel L-Threonyl-D-serine Analogs

The synthesis of novel analogs of L-threonyl-D-serine involves a variety of chemical strategies to introduce specific modifications. Solid-phase peptide synthesis (SPPS) is a common method for creating linear dipeptide precursors with modified amino acids. nih.gov

For example, to create an analog with a modified side chain, a non-canonical amino acid can be incorporated during SPPS. If the goal is to create a phosphinic dipeptide analog, a multi-step synthesis is typically required to construct the phosphinate moiety, which is then coupled with the appropriate amino acid building blocks. mdpi.com

The synthesis of dipeptide analogs can also be aimed at creating inhibitors for specific enzymes. nih.govbristol.ac.uk For instance, dipeptide derivatives containing sulfonyl or azide (B81097) groups have been synthesized as selective COX-2 inhibitors. nih.gov The design of such analogs is often guided by the structure of the target enzyme's active site. osti.gov

Investigation of Modified Dipeptides in Mechanistic Studies

Modified dipeptides are valuable tools for investigating biological processes at the molecular level. rsc.org By systematically altering the structure of a dipeptide like L-threonyl-D-serine, researchers can probe its interactions with biological targets and elucidate its mechanism of action.

One key application is in the study of protein-protein interactions (PPIs). nih.gov Peptides that mimic a region of a protein involved in a PPI can act as competitive inhibitors. nih.gov Modified dipeptides with enhanced stability and cell permeability can be used to disrupt these interactions within a cellular context, helping to unravel complex signaling pathways. explorationpub.com

Modified dipeptides are also used to study enzyme mechanisms. For example, phosphinic dipeptide analogs can act as transition-state analog inhibitors of metalloproteases, providing insights into the catalytic mechanism of these enzymes. mdpi.com Furthermore, radiolytically modified peptides can be used in footprinting experiments to map the surface of proteins and identify residues involved in binding interactions. acs.org

The introduction of fluorescent probes or other labels into dipeptide structures allows for the real-time monitoring of their localization and interactions within living cells. rsc.org This can provide valuable information on their uptake, distribution, and target engagement.

Future Research Directions and Unanswered Questions Regarding L Threonyl D Serine

Elucidation of Undiscovered Biosynthetic or Degradative Pathways for the Dipeptide

A fundamental gap in our understanding of L-Threonyl-D-serine lies in its metabolic origins and fate. The biosynthetic pathway for D-serine itself involves the racemization of L-serine by the enzyme serine racemase. nih.govnih.gov However, it is unknown how L-threonine is subsequently coupled to D-serine to form the dipeptide. Future research should focus on identifying the specific ligase or synthetase responsible for this peptide bond formation. An initial approach could involve screening cell lysates for enzymatic activity that produces L-Threonyl-D-serine from its constituent amino acids.

Conversely, the degradative pathway of L-Threonyl-D-serine is also unknown. General dipeptide metabolism occurs in various organs, including the liver, kidney, gut, and muscle. scite.ainih.gov Dipeptides can be broken down into their constituent amino acids by dipeptidases. aacrjournals.org Research is needed to identify the specific peptidases that recognize and cleave the L-Threonyl-D-serine bond. Furthermore, the degradation of the resulting D-serine is typically carried out by D-amino acid oxidase (DAAO). wikipedia.orgfrontiersin.org Investigating the expression and activity of these enzymes in tissues where L-Threonyl-D-serine may be present could provide crucial insights.

Key Unanswered Questions:

What enzyme or enzymatic pathway is responsible for the synthesis of L-Threonyl-D-serine from L-threonine and D-serine?

What are the specific dipeptidases that hydrolyze L-Threonyl-D-serine?

Is the degradation of L-Threonyl-D-serine regulated by the expression or activity of specific enzymes?

Does the metabolism of this dipeptide vary across different tissues or cell types?

Comprehensive Mapping of L-Threonyl-D-serine's Molecular Interaction Network

To understand the biological function of L-Threonyl-D-serine, it is imperative to identify its molecular binding partners. Techniques such as BioID2 proximity labeling have been successfully used to map the interactomes of other dipeptide repeats. nih.govnih.gov This approach could be adapted to identify proteins that interact with L-Threonyl-D-serine in vivo. A comprehensive map of its interactome would provide clues about the cellular processes it may regulate. For instance, interactions with receptors, transporters, or enzymes could suggest roles in signaling, cellular transport, or metabolic control.

General studies on dipeptides have shown that they can interact with a range of proteins, including enzymes involved in central carbon and amino acid metabolism. frontiersin.org It would be valuable to investigate whether L-Threonyl-D-serine has similar targets.

| Potential Interacting Protein Classes | Hypothesized Function | Experimental Approach |

| Membrane Receptors | Cell-cell signaling, neurotransmission | Affinity chromatography, surface plasmon resonance |

| Transporters | Cellular uptake and efflux | Labeled dipeptide uptake assays in cell lines |

| Enzymes | Allosteric regulation of metabolic pathways | Enzyme kinetics assays |

| Transcription Factors | Regulation of gene expression | Electrophoretic mobility shift assays (EMSA) |

Advanced Computational Predictions for L-Threonyl-D-serine Functionality

In silico approaches offer a powerful and cost-effective means to generate hypotheses about the function of novel molecules. csic.es Molecular docking studies could be employed to predict the binding of L-Threonyl-D-serine to the active sites of known enzymes or receptors. frontiersin.orgacs.org For example, given the role of D-serine as a co-agonist of the NMDA receptor chemrxiv.org, it would be pertinent to model the interaction of L-Threonyl-D-serine with this receptor to determine if it can modulate its activity.

Furthermore, quantitative structure-activity relationship (QSAR) studies could be performed to predict the biological activities of L-Threonyl-D-serine based on its physicochemical properties. researchgate.net Such computational analyses can guide the design of wet-lab experiments and prioritize research efforts.

| Computational Approach | Objective | Potential Insights |

| Molecular Docking | Predict binding affinity and mode to protein targets. | Identification of potential receptors or enzymes. |

| Molecular Dynamics Simulations | Simulate the dynamic behavior of the dipeptide and its interactions. | Understanding the stability of dipeptide-protein complexes. |

| QSAR Modeling | Relate chemical structure to biological activity. | Prediction of potential therapeutic or toxic effects. |

Development of Novel Research Tools and Probes for L-Threonyl-D-serine Studies

A significant hurdle in studying L-Threonyl-D-serine is the lack of specific tools for its detection and visualization. The development of high-affinity antibodies or aptamers specific to this dipeptide would be invaluable for its quantification in biological samples using techniques like ELISA or Western blotting.

Furthermore, the synthesis of labeled L-Threonyl-D-serine, for instance with fluorescent tags or radioactive isotopes, would enable a variety of studies. These probes could be used to:

Trace the uptake, distribution, and metabolism of the dipeptide in cells and whole organisms.

Develop high-throughput screening assays to identify interacting proteins or small molecule modulators.

Visualize the subcellular localization of the dipeptide using advanced microscopy techniques.

Current analytical methods for D- and L-serine detection, such as HPLC and mass spectrometry, could be adapted for the specific and sensitive quantification of L-Threonyl-D-serine in complex biological matrices. mdpi.comresearchgate.netnih.gov

Exploration of L-Threonyl-D-serine in Model Organisms to Delineate Broader Biological Significance

To understand the physiological role of L-Threonyl-D-serine, it is essential to study its effects in living organisms. Model systems such as the nematode Caenorhabditis elegans, the fruit fly Drosophila melanogaster, and the zebrafish (Danio rerio) offer powerful genetic and experimental tools to dissect biological pathways.

In C. elegans, the roles of D-serine and its metabolizing enzymes in behavior have been investigated. chemrxiv.orgnih.gov It would be insightful to administer L-Threonyl-D-serine to these model organisms and observe any effects on development, lifespan, behavior, or stress resistance. Genetic screens could also be performed to identify genes that are required for the observed phenotypes, thereby uncovering the molecular pathways through which L-Threonyl-D-serine acts. Studies in Drosophila have been instrumental in understanding the biosynthesis of O-linked oligosaccharides involving threonine residues, providing a potential avenue for exploring related pathways. uniprot.org

By systematically addressing these unanswered questions and pursuing these future research directions, the scientific community can begin to unravel the mysteries surrounding L-Threonyl-D-serine and determine its place in the complex web of life.

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.